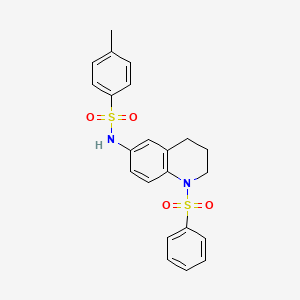

4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a phenylsulfonyl group and at the 6-position with a 4-methylbenzenesulfonamide moiety. The sulfonamide and sulfonyl groups confer distinct electronic and steric properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDWJQZAFGWJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several critical steps:

Formation of the quinoline core: : The reaction typically starts with aniline and ethyl acetoacetate under Friedländer condensation conditions.

Sulfonylation: : This core is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.

Final assembly: : The sulfonated quinoline is reacted with 4-methylbenzenesulfonyl chloride to attach the benzenesulfonamide moiety, often in the presence of a catalyst.

Industrial Production Methods

Scaling up for industrial production requires optimizing each step for yield and purity. This often involves flow chemistry techniques, which allow for continuous production and better control over reaction parameters.

Chemical Reactions Analysis

4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is known for its rich chemistry:

Oxidation: : This compound undergoes oxidation reactions, forming sulfonic acids.

Reduction: : It can be reduced to remove the sulfonyl groups, forming corresponding amines.

Substitution: : Common reagents like sodium hydroxide or sodium hydride can induce nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a synthetic intermediate in complex molecule synthesis.

Biology and Medicine

In biology and medicine, the compound's sulfonamide moiety is known for its antibacterial properties. It is used in studying enzyme inhibition, particularly targeting enzymes involved in bacterial folate synthesis.

Industry

Mechanism of Action

The mechanism of action primarily involves the sulfonamide group. Inhibiting the enzyme dihydropteroate synthase, it disrupts folate synthesis in bacteria. This inhibition occurs through competitive binding, preventing the natural substrate from accessing the enzyme's active site.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Sulfonyl Group Variations : The target compound’s phenylsulfonyl group (aromatic) contrasts with propylsulfonyl (aliphatic, ) and 4-methoxyphenylsulfonyl (electron-rich aromatic, ). Phenylsulfonyl may enhance lipophilicity compared to propylsulfonyl but reduce electron-donating effects relative to methoxyphenylsulfonyl .

- Sulfonamide vs. Carboximidamide : The 4-methylbenzenesulfonamide in the target compound differs from thiophene-2-carboximidamide (Compound 70, ), which may alter hydrogen-bonding interactions in enzyme binding .

- Synthesis Efficiency: Compound 70 achieved a 72.6% yield with >95% purity via HCl-mediated salt formation, suggesting robust synthetic routes for tetrahydroquinoline derivatives .

NOS Inhibition ()

Compounds with tetrahydroquinoline cores (e.g., 70) were evaluated for NOS inhibition. The sulfonamide group may compete with arginine binding, a substrate for NO synthesis .

HDAC Inhibition ()

Compound 11 () incorporates a 4-methoxyphenylsulfonyl group and acrylamide, demonstrating HDAC inhibitory activity. The target compound’s benzenesulfonamide lacks the hydroxamate moiety critical for HDAC chelation, suggesting divergent biological targets .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The phenylsulfonyl group in the target compound may enhance membrane permeability compared to propylsulfonyl () but reduce solubility relative to methoxyphenylsulfonyl () .

Biological Activity

4-Methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22N2O4S2

- Molecular Weight : 442.6 g/mol

- CAS Number : 951519-34-9

The compound functions primarily as a G protein-coupled receptor (GPCR) modulator. GPCRs are integral to various physiological processes and are key targets in drug discovery. Specifically, the compound has shown activity as an agonist for GPR119, a receptor implicated in glucose homeostasis and insulin secretion.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In studies involving animal models:

- Efficacy : The compound improved glucose tolerance and insulin sensitivity.

- Mechanism : It enhances the secretion of incretin hormones, which play a crucial role in insulin regulation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- In Vitro Studies : Demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In Vivo Studies : Reduced symptoms in models of rheumatoid arthritis, suggesting potential for treating autoimmune conditions.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties:

- Cell Line Studies : Exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

- Mechanism : Induces apoptosis through activation of caspase pathways.

Research Findings and Case Studies

Case Study: Rheumatoid Arthritis Model

In a controlled study involving mice with induced rheumatoid arthritis, administration of the compound led to:

- Reduction in Joint Swelling : Significant decrease in paw swelling was observed.

- Histological Analysis : Showed reduced infiltration of inflammatory cells in joint tissues.

Safety and Toxicology

Safety assessments indicate that the compound has a favorable profile:

- Acute Toxicity Tests : No significant adverse effects were noted at therapeutic doses.

- Chronic Exposure Studies : Long-term administration did not reveal any organ toxicity or severe side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.